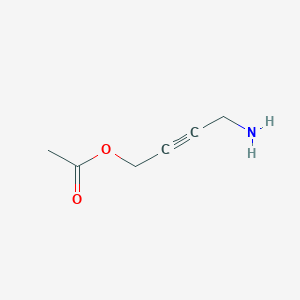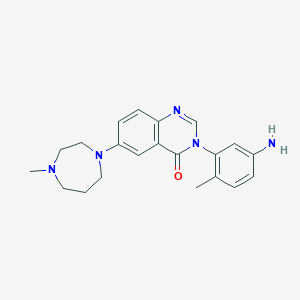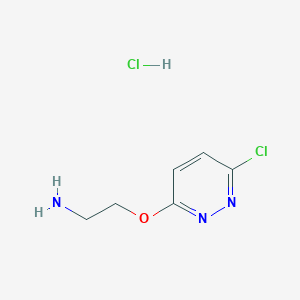
4-aminobut-2-ynyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-aminobut-2-ynyl acetate is a chemical compound with the molecular formula C6H9NO2 It is an ester derivative of acetic acid and contains an amino group and a but-2-ynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 4-amino-but-2-ynyl ester typically involves the esterification of acetic acid with 4-amino-but-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of acetic acid 4-amino-but-2-ynyl ester may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 4-aminobut-2-ynyl acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-aminobut-2-ynyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid 4-amino-but-2-ynyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-amino-but-2-yn-1-ol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
類似化合物との比較
Acetic acid butyl ester: Similar ester structure but lacks the amino and but-2-ynyl groups.
Acetic acid pentyl ester: Another ester derivative with a longer carbon chain.
Acetic acid 4-amino-butyl ester: Similar structure but lacks the triple bond in the but-2-ynyl group.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
4-aminobut-2-ynyl acetate |
InChI |
InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3 |
InChIキー |
ABALYCHEJYLXAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8455576.png)
![N-[2-(Diethylamino)ethyl]undecanamide](/img/structure/B8455582.png)








